REACTION_CXSMILES
|
[F:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:8]=[N:9][C:10]([C:13](=O)[CH3:14])=[N:11][CH:12]=2)=[CH:4][CH:3]=1.[BH3-]C#[N:20].[Na+]>CCO>[F:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:8]=[N:9][C:10]([CH:13]([NH2:20])[CH3:14])=[N:11][CH:12]=2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(OC=2C=NC(=NC2)C(C)=O)C=C1
|
Name
|
NH4OAc
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
314 mg
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
200
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 130 C for 3 minutes in a microwave apparatus
|
Duration
|
3 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the EtOH
|
Type
|
ADDITION
|
Details
|
6N NaOH was added until aqueous pH was ˜10
|
Type
|
EXTRACTION
|
Details
|
Separated layers, and extracted aqueous with EtOAc (25 ml)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with 25 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated with reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(OC=2C=NC(=NC2)C(C)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 275 mg | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |